molecular formula C19H20F3NO3 B12295366 Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- CAS No. 372198-80-6

Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-

Cat. No.: B12295366
CAS No.: 372198-80-6
M. Wt: 367.4 g/mol
InChI Key: KZWQAWBTWNPFPW-UHFFFAOYSA-N
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Description

Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- is a selective inhibitor of the type 1 glycine transporter (GlyT1). This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and alcohol use disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- involves several steps. One common method includes the reaction of N-methylglycine with 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the glycine transporter type 1 (GlyT1). This inhibition increases the synaptic concentration of glycine, which acts as a co-agonist at the NMDA receptor. Enhanced NMDA receptor activity is believed to contribute to the therapeutic effects observed in conditions like schizophrenia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- is unique due to its selective inhibition of GlyT1, which distinguishes it from other compounds that may target different transporters or receptors .

Properties

IUPAC Name

2-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22/h2-10,17H,11-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWQAWBTWNPFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434722
Record name Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372198-80-6
Record name Org 24461
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372198806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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